N-[2-(aminocarbonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[2-(aminocarbonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0863050 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lewis Basic Catalysts in Organic Synthesis
Research has developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the critical role of the arene sulfonyl group on N4 for high enantioselectivity. This advancement offers up to 99% isolated yields and enantioselectivities up to 97% for a broad range of substrates, enhancing organic synthesis efficiency (Zhouyu Wang et al., 2006).
Selective Serotonin Receptor Agonists
A study on benzamide derivatives as selective serotonin 4 receptor agonists demonstrated their effectiveness in accelerating gastric emptying and increasing the frequency of defecation. This research suggests the potential of these compounds as novel prokinetic agents with reduced side effects, highlighting their application in gastrointestinal motility enhancement (S. Sonda et al., 2004).
Thermally Stable Polymers
The synthesis of aromatic poly(sulfone sulfide amide imide)s has introduced new types of soluble thermally stable polymers. These polymers exhibit high thermal stability and solubility, indicating their potential for advanced technological applications (S. Mehdipour‐Ataei & M. Hatami, 2007).
Cyclin-Dependent Kinase Inhibitors
A novel approach involving beta-piperidinoethylsulfides has been developed for finding cyclin-dependent kinase inhibitors, which are crucial in cancer treatment strategies. This methodology enables the synthesis of beta-aminoethylsulfones as potent CDK2 inhibitors, showcasing the potential for developing new anticancer drugs (R. Griffin et al., 2006).
Alzheimer's Disease Drug Candidates
Research on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has evaluated new drug candidates for Alzheimer’s disease. These compounds have shown promising enzyme inhibition activity against acetyl cholinesterase (AChE), indicating their potential as therapeutic agents for treating Alzheimer’s (A. Rehman et al., 2018).
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-5-7-15(8-6-14)28(26,27)23-11-9-13(10-12-23)19(25)22-17-4-2-1-3-16(17)18(21)24/h1-8,13H,9-12H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQQVWKAZDYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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